Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a 1,2,4-triazole derivative characterized by a methoxy-substituted phenyl ring at position 5 and a methyl ester group attached via a thioether linkage at position 3 of the triazole core. Its structure combines a 3,4-dimethoxyphenyl moiety, which is known to enhance lipophilicity and membrane permeability, with an amino group at position 4 that may contribute to hydrogen bonding interactions in biological systems . This compound belongs to a class of molecules extensively studied for their antimicrobial and antifungal activities, though its specific pharmacological profile remains under investigation .
Properties
Molecular Formula |
C13H16N4O4S |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H16N4O4S/c1-19-9-5-4-8(6-10(9)20-2)12-15-16-13(17(12)14)22-7-11(18)21-3/h4-6H,7,14H2,1-3H3 |
InChI Key |
NRPXYHLWOXLEKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .
Scientific Research Applications
Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group (as in the target compound) is associated with anti-inflammatory activity in related derivatives, such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol . However, replacing the thiol with a methyl ester thioether (as in the target compound) may alter solubility and target specificity.
Ester vs. Salt Modifications: The morpholinium salt in Tiometrizol improves aqueous solubility compared to neutral esters, facilitating intravenous administration. The target compound’s methyl ester may confer better oral bioavailability due to increased lipophilicity.
Thioether Linkage: The thioether group in the target compound and Tiometrizol is critical for stabilizing the triazole core and modulating electron distribution.
Pharmacokinetic and Toxicological Comparisons
- Tiometrizol exhibits rapid clearance (undetectable in blood after 24 hours) and low toxicity, attributed to its morpholinium moiety enhancing renal excretion .
- Computer-predicted toxicity (GUSAR model) for 3,4-dimethoxyphenyl-containing triazole esters suggests moderate acute toxicity, comparable to other triazole derivatives .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 363.39 | 2.1 | 0.45 (PBS) |
| Tiometrizol | 429.47 | 1.8 | 12.3 (Water) |
| Ethyl ester derivative | 516.17 | 3.5 | 0.12 (PBS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
